4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide
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Overview
Description
4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylphenoxy group, a cyanomethyl group, and a methylbenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-Acetylphenoxy)acetic acid: This intermediate can be synthesized by reacting 4-acetylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-(4-Acetylphenoxy)acetyl chloride: The acetic acid derivative is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Synthesis of this compound: The acyl chloride is reacted with N-(cyanomethyl)-N-methylaniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The cyanomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(4-Carboxyphenoxy)-N-(cyanomethyl)-N-methylbenzamide.
Reduction: 4-(4-Acetylphenoxy)-N-(aminomethyl)-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetylphenoxy)butanoic acid: Shares the acetylphenoxy group but differs in the presence of a butanoic acid moiety.
Methyl 4-(3-(4-acetylphenoxy)propoxy)benzenecarboxylate: Contains a similar acetylphenoxy group but with different substituents.
Uniqueness
4-(4-Acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide is unique due to the combination of its acetylphenoxy, cyanomethyl, and methylbenzamide groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
4-(4-acetylphenoxy)-N-(cyanomethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13(21)14-3-7-16(8-4-14)23-17-9-5-15(6-10-17)18(22)20(2)12-11-19/h3-10H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGGWMQAWKHKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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